Cas no 1361571-44-9 (5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid)

5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid 化学的及び物理的性質
名前と識別子
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- 5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid
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- インチ: 1S/C12H5Cl4NO2/c13-5-3-6(11(12(18)19)17-4-5)9-7(14)1-2-8(15)10(9)16/h1-4H,(H,18,19)
- InChIKey: IPUZRDQNKVKIQO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1=CC(=CN=C1C(=O)O)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 336.904489 g/mol
- どういたいしつりょう: 334.907439 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 4.8
- ぶんしりょう: 337.0
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013031362-500mg |
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid |
1361571-44-9 | 97% | 500mg |
847.60 USD | 2021-06-22 | |
Alichem | A013031362-250mg |
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid |
1361571-44-9 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A013031362-1g |
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid |
1361571-44-9 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acidに関する追加情報
Research Briefing on 5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid (CAS: 1361571-44-9): Recent Advances and Applications
5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid (CAS: 1361571-44-9) is a chlorinated picolinic acid derivative that has garnered significant attention in the field of agrochemical and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate for the synthesis of novel herbicides and bioactive compounds. This briefing consolidates the latest findings on its chemical properties, synthetic pathways, and emerging applications.
A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated the herbicidal efficacy of derivatives synthesized from 5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid. The compound's unique trichlorophenyl and picolinic acid moieties contribute to its mode of action, which involves disruption of auxin-like growth regulation in target plants. Researchers observed >90% weed suppression in field trials, positioning it as a promising candidate for next-generation herbicide development.
In pharmaceutical applications, a recent patent (WO2023056421) disclosed the use of 1361571-44-9 as a key building block for kinase inhibitors. Molecular docking simulations revealed that structural analogs exhibit high binding affinity to VEGFR-2, suggesting potential anti-angiogenic properties. Preliminary in vitro assays confirmed inhibitory activity at IC50 values ranging from 0.8-5.2 μM across multiple cancer cell lines.
Advanced synthetic methodologies have been developed to optimize the production of 5-Chloro-3-(2,3,6-trichlorophenyl)picolinic acid. A 2024 Organic Process Research & Development paper reported a novel Pd-catalyzed cross-coupling approach that achieves 82% yield with >99% purity, addressing previous challenges in regioselective chlorination. This breakthrough significantly improves the compound's accessibility for industrial-scale applications.
Environmental fate studies have become increasingly important for this persistent organic compound. Recent OECD 307 guideline-compliant research shows a soil half-life of 45-60 days under aerobic conditions, with primary degradation occurring through microbial dechlorination pathways. These findings are informing regulatory discussions about its agricultural use patterns.
The compound's mechanism of action continues to be elucidated through cutting-edge techniques. Cryo-EM studies published in Nature Chemical Biology (2024) visualized its interaction with plant TIR1 auxin receptors at 2.8Å resolution, providing atomic-level insights that are guiding structure-activity relationship optimizations.
Looking forward, several clinical-stage companies have included 1361571-44-9 derivatives in their pipelines, particularly for oncology and fibrotic disease indications. The compound's versatility as a molecular scaffold ensures it will remain a focus of interdisciplinary research across chemical biology and medicinal chemistry domains.
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